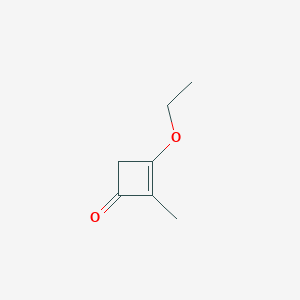

3-Ethoxy-2-methylcyclobut-2-en-1-one

Description

Significance of Cyclobutenone Frameworks in Contemporary Organic Synthesis and Chemical Research

Cyclobutenone frameworks are highly valued in modern organic synthesis due to a combination of inherent ring strain and the presence of an electron-deficient enone moiety. This unique structure renders them susceptible to a range of reactivity not observed in their less strained cyclopentenone and cyclohexenone counterparts. concordia.ca The high ring strain facilitates ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions, generating reactive vinylketene intermediates. nih.gov These intermediates can be trapped by various reagents, making cyclobutenones excellent partners in a wide array of synthetically valuable transformations, including cycloadditions and annulations. nih.gov

The α,β-unsaturated ketone system within the cyclobutenone ring is a good electrophile, readily undergoing both 1,2- and 1,4-nucleophilic additions. nih.gov Furthermore, cyclobutenones have been identified as exceptional dienophiles in Diels-Alder reactions, a reactivity enhanced by the release of ring strain during the cycloaddition process. sigmaaldrich.com This reactivity has been harnessed in the total synthesis of complex natural products and in the rapid construction of highly substituted aromatic and polycyclic systems. nih.govnih.gov The ability to functionalize the cyclobutenone core and subsequently use it to build more complex molecular structures underscores its importance as a versatile synthon in chemical research. concordia.casigmaaldrich.com

Overview of 3-Ethoxy-2-methylcyclobut-2-en-1-one: Structural Features and Research Trajectory

This compound is a specific derivative of the cyclobutenone family, characterized by an ethoxy group at the C-3 position and a methyl group at the C-2 position. These substituents modulate the electronic properties and steric environment of the core cyclobutenone framework.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 28750-50-7 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.16 g/mol |

| SMILES | O=C1C(C)=C(OCC)C1 |

The research trajectory for specifically substituted cyclobutenones like this compound is often linked to their utility in specialized synthetic applications. While literature specifically detailing the trajectory of the ethoxy variant is sparse, the research on its close analogue, 3-Methoxy-2-methylcyclobutenone, provides a strong precedent for its application. This analogue has been utilized in benzannulation reactions with ynamides to construct multiply substituted aniline derivatives. nih.gov This cascade process, which proceeds through a sequence of four pericyclic reactions, highlights the potential of 3-alkoxy-2-methylcyclobutenones as key building blocks. nih.gov This strategy has been successfully applied in the formal total synthesis of anticancer agents such as (+)-FR900482, demonstrating the significant potential of this class of compounds in the synthesis of biologically active molecules. nih.gov The research, therefore, points towards the application of this compound as a valuable intermediate in complex organic syntheses, particularly in tandem reactions that rapidly build molecular complexity.

Structure

3D Structure

Properties

CAS No. |

28750-50-7 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-ethoxy-2-methylcyclobut-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-3-9-7-4-6(8)5(7)2/h3-4H2,1-2H3 |

InChI Key |

NEKZPBWXFMNALS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)C1)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Methylcyclobut 2 En 1 One and Cyclobutenones

Ring-Opening and Rearrangement Reactions

The high ring strain of cyclobutenones makes them susceptible to ring-opening reactions under various conditions. nih.govresearchgate.net Thermolysis is a common method to induce a 4π-electrocyclic ring opening, which reversibly generates a highly reactive vinylketene intermediate. nih.govacs.org The fate of this intermediate is dictated by the substitution pattern on the original cyclobutenone ring and the reaction conditions. soton.ac.uk

For example, 4-alkenyl-4-hydroxycyclobutenones undergo thermal ring-opening to a dienylketene, which then undergoes an electrocyclic ring closure and tautomerism to yield hydroquinones. acs.org Subsequent oxidation can then produce the corresponding benzoquinones. acs.org This methodology provides a versatile route to highly substituted quinones and related aromatic compounds. acs.org Similarly, other substituted cyclobutenones can rearrange upon heating to form cyclopentenones or cyclohexadienones. soton.ac.uk In some cases, aminocyclobutenones have been observed to rearrange into 5H-furanones upon thermolysis. soton.ac.uk These rearrangement pathways offer powerful strategies for synthesizing a range of cyclic and aromatic structures from readily available cyclobutenone precursors. nih.govacs.orgsoton.ac.uk

Thermal Electrocyclic Ring Opening to Vinylketenes

The hallmark of cyclobutenone reactivity is the thermal 4π-electrocyclic ring opening to form vinylketene intermediates. nih.gov This pericyclic reaction is a concerted process governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal process, the ring opening occurs in a conrotatory fashion. stackexchange.com The stereochemical outcome of this ring-opening, specifically the orientation of the substituents on the newly formed vinylketene, is determined by torquoselectivity. This refers to the preferential direction of rotation of the substituents at the breaking C3-C4 bond. Generally, electron-donating groups, such as the ethoxy group in 3-ethoxy-2-methylcyclobut-2-en-1-one, prefer to rotate "outward" to minimize steric interactions and achieve a more stable transition state. nih.govstackexchange.com Conversely, electron-withdrawing groups tend to rotate "inward." nih.gov

This ring-opening is a reversible process, but the high reactivity of the resulting vinylketene often drives the reaction forward, as the intermediate is trapped in subsequent reactions. The vinylketene derived from this compound is a versatile intermediate for further synthetic transformations.

Once formed, the vinylketene intermediate can participate in a variety of cycloaddition reactions. These reactions are powerful tools for the construction of more complex molecular architectures. Two of the most common cycloaddition pathways for vinylketenes are [2+2] and [4+2] cycloadditions.

In a [2+2] cycloaddition , the vinylketene can react with an alkene or alkyne to form a four-membered ring. For instance, the reaction of a vinylketene with an electron-rich alkyne can lead to the formation of a 4-vinyl cyclobutenone, which can then undergo further rearrangements. nih.gov

The [4+2] cycloaddition , or Diels-Alder reaction, involves the vinylketene acting as the diene component reacting with a dienophile. This reaction is a highly efficient method for the construction of six-membered rings. libretexts.org The regioselectivity and stereoselectivity of these reactions are governed by the electronic properties and steric hindrance of both the vinylketene and the reacting partner.

| Cycloaddition Type | Reactant | Product | Reference |

| [2+2] | Alkene/Alkyne | Four-membered ring | nih.gov |

| [4+2] (Diels-Alder) | Dienophile | Six-membered ring | libretexts.org |

Sigmatropic rearrangements are another class of pericyclic reactions that can occur in the chemistry of cyclobutenones and their vinylketene intermediates. These reactions involve the migration of a sigma bond across a pi-conjugated system. A key example is the stackexchange.comstackexchange.com-sigmatropic rearrangement , such as the Cope and Claisen rearrangements.

In the context of cyclobutenone chemistry, if the initially formed vinylketene undergoes a [2+2] cycloaddition with a diene, the resulting 2,3-divinylcyclobutanone can then undergo a stackexchange.comstackexchange.com-sigmatropic rearrangement to yield a cyclooctadienone. nih.gov This tandem reaction sequence provides a powerful method for the construction of eight-membered rings.

| Rearrangement Type | Description | Resulting Structure | Reference |

| stackexchange.comstackexchange.com-Sigmatropic | Migration of a σ-bond across two π-systems | Ring expansion or rearrangement | nih.gov |

Oxidative Ring Contraction of Cyclobutenes to Cyclopropylketones

While the thermal reactivity of cyclobutenones is dominated by ring opening, a related class of compounds, cyclobutenes, can undergo an oxidative ring contraction to form cyclopropylketones. This transformation represents a formal conversion of a four-membered ring into a three-membered ring. An effective method for this process involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). Mechanistic studies suggest that this rearrangement proceeds under mild conditions and is tolerant of a variety of functional groups. While this reaction is well-established for cyclobutenes, its application to cyclobutenones like this compound is less common and would likely be influenced by the electronic nature of the enone system.

Unusual Thermal Rearrangements (e.g., Formation of Furanones and Dihydrofuropyridinones)

Under specific thermal conditions, certain substituted cyclobutenones can undergo unusual rearrangements to form heterocyclic structures such as furanones and dihydrofuropyridinones. These transformations often deviate from the expected electrocyclic ring-opening pathways and highlight the complex reactivity of these strained ring systems.

Recent research on aminocyclobutenones, which are structurally analogous to this compound, has shown that these compounds can rearrange upon thermolysis to yield 5H-furanones. soton.ac.uk This pathway is often in competition with the more conventional rearrangements leading to quinones and hydroquinones, a transformation extensively studied by Moore and coworkers where 4-alkynyl-4-hydroxycyclobutenones undergo ring expansion. researchgate.netnih.gov

Intriguingly, the formation of dihydrofuropyridinones from aminocyclobutenones has been found to proceed through an unprecedented metal-free C-H activation mechanism. soton.ac.uk This type of reaction, where a carbon-hydrogen bond is cleaved and functionalized without the aid of a transition metal catalyst, is of significant interest in modern organic synthesis. In this specific rearrangement, the thermolysis of the aminocyclobutenone is proposed to initiate a cascade of events that includes the activation of a C-H bond on a substituent, leading to the formation of the fused heterocyclic product.

The competition between different thermal rearrangement pathways in cyclobutenones can be significantly influenced by steric effects. The concept of "steric buttressing" has been invoked to explain the selective formation of 5H-furanones from certain aminocyclobutenones. soton.ac.uk This effect arises from the presence of bulky substituents adjacent to the reacting center, which can sterically hinder the transition state of one pathway, thereby favoring an alternative, less sterically demanding route. For instance, a bulky group can disfavor the geometry required for the electrocyclization that leads to quinone precursors, thus promoting the rearrangement pathway that results in the formation of a furanone. This highlights how subtle changes in the steric environment of the cyclobutenone can be used to control the outcome of its thermal rearrangements.

Nucleophilic and Electrophilic Transformations

An electrophile, an electron-deficient species, is attracted to the electron-rich double bond. The reaction is initiated by the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate. ksu.edu.salibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org Common electrophiles that react with cyclobutene (B1205218) double bonds include halogens (like Br₂) and hydrogen halides (like HBr), resulting in the formation of dihalogenated or halogenated cyclobutane (B1203170) derivatives, respectively. firsthope.co.in

Table 1: Examples of Electrophilic Addition Reactions with Cyclobutene

| Reactant | Reagent | Product |

| Cyclobutene | H₂ (in the presence of Pd/C catalyst) | Cyclobutane firsthope.co.in |

| Cyclobutene | X₂ (e.g., Br₂) | 1,2-Dihalocyclobutane firsthope.co.in |

| Cyclobutene | Diene | Bicyclic compound (via Diels-Alder reaction) firsthope.co.in |

This table is generated based on the provided text and is for illustrative purposes.

The α,β-unsaturated ketone structure in cyclobutenones, such as this compound, presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond. libretexts.orglumenlearning.com This allows for two primary modes of nucleophilic addition: 1,2-addition and 1,4-addition (also known as conjugate addition). libretexts.orglumenlearning.com

In 1,2-addition , the nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com This pathway is often favored by strong, "hard" nucleophiles like Grignard reagents and organolithium compounds. masterorganicchemistry.com The reaction is typically fast and often irreversible. libretexts.orgmasterorganicchemistry.com

In 1,4-addition or conjugate addition , the nucleophile attacks the β-carbon of the α,β-unsaturated system. libretexts.orgwikipedia.org This is followed by the delocalization of the negative charge onto the oxygen atom, forming an enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation leads to the final product. wikipedia.org This mode of addition is generally favored by "soft," weaker nucleophiles such as amines, thiols, and Gilman reagents (organocuprates). masterorganicchemistry.comyoutube.com When the 1,2-addition is reversible, the thermodynamically more stable 1,4-addition product often predominates. libretexts.org

The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.org For instance, the reaction of 3-phenyl-4,4-dichlorocyclobutenone with hydroxide (B78521) proceeds via a 1,2-addition to the carbonyl group, which then initiates a ring-opening reaction. nih.gov

Table 2: General Comparison of 1,2- and 1,4-Nucleophilic Additions

| Feature | 1,2-Addition | 1,4-Addition (Conjugate Addition) |

| Site of Attack | Carbonyl Carbon | β-Carbon of the Alkene libretexts.org |

| Favored by | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) masterorganicchemistry.com | Weaker, "soft" nucleophiles (e.g., amines, thiols, organocuprates) masterorganicchemistry.comyoutube.com |

| Control | Often under kinetic control (faster reaction) libretexts.orgmasterorganicchemistry.com | Often under thermodynamic control (more stable product) libretexts.org |

| Intermediate | Alkoxide youtube.com | Enolate libretexts.org |

This table is generated based on the provided text and is for illustrative purposes.

Transition Metal-Catalyzed Reactions

Nickel-catalyzed benzannulation of cyclobutenones with alkynes provides a direct route to highly substituted phenols. nih.gov This reaction involves a cycloaddition process where the regioselectivity can be controlled by the substituents on the alkyne. nih.gov Studies have shown that alkynes with one sp²-hybridized and one sp³-hybridized substituent can undergo this benzannulation with a high degree of regiocontrol. nih.gov Specifically, the sp³-based group is typically incorporated ortho to the newly formed phenolic hydroxyl group. nih.gov While the inclusion of Lewis basic donors on the alkyne can offer modest selectivity, the use of aryl substituents can lead to high levels of regiocontrol. nih.gov Furthermore, alkynylboronates derived from alkyl-substituted acetylenes have been shown to give both high yields and high regioselectivities in this transformation. nih.gov

Nickel catalysis can facilitate a cascade reaction involving the C-C σ-bond activation of cyclobutanones followed by carboxylation with carbon dioxide. rsc.org This process provides a direct pathway to valuable 3-indanone-1-acetic acids. rsc.org The reaction demonstrates good functional group tolerance and can achieve yields up to 76%, particularly when an additive like AlCl₃ is used. rsc.org Mechanistic studies suggest that the carboxylation of an alkylnickel(I) intermediate is a key step. rsc.org The choice of ligand is also crucial, with electron-rich bipyridines showing superior catalytic performance. rsc.org This method represents a significant advancement in employing readily available electrophiles like CO₂ in C-C bond activation cascades. rsc.org

Palladium catalysts are effective in mediating cross-coupling reactions of cyclobutanone (B123998) derivatives. For example, palladium-catalyzed reactions of cyclobutanone N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org These reactions proceed through the formation of a palladium carbene intermediate, followed by migratory insertion. organic-chemistry.orgresearchgate.net The reaction conditions can be optimized, with a combination of Pd₂(dba)₃, PPh₃, and Cs₂CO₃ often providing high yields. organic-chemistry.org The methodology is compatible with a wide range of functional groups on the aryl halides. organic-chemistry.org This approach has also shown promise for the synthesis of enantioenriched four-membered ring compounds. organic-chemistry.org

Derivatization, Analogues, and Structural Modifications of 3 Ethoxy 2 Methylcyclobut 2 En 1 One

Synthesis and Reactivity of Substituted Cyclobutenone Analogues (e.g., Triethoxy, Aminocyclobutenones)

The synthesis of cyclobutenones can be achieved through various methods, including the [2+2] cycloaddition between alkynes and ketenes or their equivalents. nih.gov This modularity allows for the preparation of a diverse range of substituted analogues.

Aminocyclobutenones represent a significant class of analogues. Their synthesis can be accomplished through a palladium-catalyzed [2+2] cycloaddition of ynamides with monosubstituted ketenes. organic-chemistry.org An alternative metal-free approach involves the Tf₂NH-catalyzed [2+2] self-cycloaddition of ynamides. researchgate.net The reactivity of these aminocyclobutenones is characterized by their ability to undergo a 4π-electrocyclic ring opening upon heating. nih.gov This process generates a reactive amino vinylketene intermediate, which can be trapped intramolecularly by the amine moiety to yield β-lactams, often with good stereoselectivity. nih.gov

While specific synthesis of triethoxy cyclobutenones is not extensively documented, the general synthetic strategies for cyclobutenones allow for a wide variety of other substitutions. For instance, β-aryl-substituted cyclobutenones are suitable substrates for copper-catalyzed conjugate silylation reactions, leading to β-silylated cyclobutanones. nih.gov The versatility in substitution allows for fine-tuning the electronic and steric properties of the cyclobutenone core, influencing its subsequent reactivity.

| Analogue Type | Synthetic Method | Key Reactivity | Reference |

|---|---|---|---|

| 3-Aminocyclobutenones | Pd(0)-catalyzed [2+2] cycloaddition of ynamides and ketenes | Thermal 4π-electrocyclic ring opening to form β-lactams | nih.govorganic-chemistry.org |

| β-Aryl-substituted Cyclobutenones | General cycloaddition methods (e.g., alkyne + ketene) | Undergo copper-catalyzed conjugate addition reactions | nih.gov |

| 4-Alkynylcyclobutenols | Synthesis from squaric acid derivatives | Thermal rearrangement to polysubstituted benzoquinones or cyclopentenediones | nih.gov |

Transformations Leading to Novel Cyclic and Heterocyclic Architectures

The inherent strain in the cyclobutenone framework makes it an excellent precursor for constructing a variety of larger and more complex cyclic and heterocyclic systems. nih.gov

Ring expansion reactions provide a powerful method for converting the four-membered cyclobutenone ring into five-membered structures. A notable example is the rhodium-catalyzed, reagent-free ring expansion that proceeds via C–C bond cleavage. utexas.edursc.org This atom-economical method allows for the synthesis of poly-substituted cyclopentenones from simple alkyl cyclobutenones under near-neutral conditions. utexas.edursc.org

The transformation into heterocyclic architectures is also well-established. As previously mentioned, the thermal ring opening of aminocyclobutenones generates a vinylketene intermediate that undergoes intramolecular cyclization to furnish β-lactams. nih.gov Furthermore, the related cyclobutanone (B123998) ring system can be converted into γ-lactones through Baeyer-Villiger oxidation, a reaction that is facilitated by the release of ring strain. nih.gov

| Starting Material | Transformation | Product Architecture | Key Conditions/Catalyst | Reference |

|---|---|---|---|---|

| Alkyl Cyclobutenones | Ring Expansion | Cyclopentenones | Rhodium catalyst | utexas.edursc.org |

| Aminocyclobutenones | Electrocyclic Ring Opening / Cyclization | β-Lactams | Thermal | nih.gov |

| 3-Substituted Cyclobutanones | Baeyer-Villiger Oxidation | γ-Lactones | Thiourea-based catalysts | nih.gov |

The development of asymmetric methodologies has enabled the synthesis of chiral, enantioenriched four-membered rings from cyclobutenone precursors. One such strategy involves the enantioselective functionalization of cyclobutenones through the conjugate addition of arylzinc halides, which can create all-carbon quaternary centers with high enantiocontrol. researchgate.net

Chiral aminocyclobutenones can be prepared via the asymmetric reduction of corresponding iminocyclobutenones using a chiral phosphoric acid catalyst. nih.gov These chiral building blocks can then be converted into enantioenriched trans- and cis-β-lactams upon thermolysis with different bases, preserving the stereochemical information. nih.gov Additionally, cyclobutenones have been shown to act as highly reactive dienophiles in enantioselective Diels-Alder reactions. researchgate.net When catalyzed by a chiral oxazaborolidinium ion, 3-(methoxycarbonyl)cyclobutenone reacts with dienes to produce cycloadducts with high levels of enantiomeric excess. researchgate.net

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The nature and position of substituents on the cyclobutenone ring profoundly influence its chemical reactivity and the selectivity of its transformations. nih.gov Theoretical studies on the conrotatory electrocyclic ring opening of cyclobutenes have shown that substituents on the double bond (at C3) can control the stereochemical outcome. nih.gov Electron-donating groups tend to favor an outward rotation, whereas strong electron-accepting groups prefer an inward rotation during the ring-opening process. nih.gov

A practical example of this electronic control is seen in the thermal rearrangement of 4-alkynylcyclobutenols. nih.gov The reaction pathway is dictated by the substituent on the alkyne. nih.gov When the substituent is an electron-donating group, the reaction proceeds to form polysubstituted benzoquinones. nih.gov Conversely, strong electron-withdrawing groups direct the rearrangement toward the formation of cyclopentenediones. nih.gov

Substituent effects also govern regioselectivity in annulation reactions. In the reaction of cyclobutenones with electron-rich alkynes to form phenols, the nucleophilicity of the alkyne is critical. nih.gov Highly nucleophilic ynamines can lead to undesired regioisomers, but switching to less nucleophilic ynamides suppresses these alternative pathways and favors the desired concerted [2+2] cycloaddition, leading to high regioselectivity. nih.gov

| Reaction | Substituent Type | Effect | Outcome | Reference |

|---|---|---|---|---|

| Electrocyclic Ring Opening | Electron-donating group (at C3) | Favors outward rotation | Control of stereochemistry | nih.gov |

| Electrocyclic Ring Opening | Electron-accepting group (at C3) | Favors inward rotation | Control of stereochemistry | nih.gov |

| Rearrangement of 4-Alkynylcyclobutenols | Electron-donating group (on alkyne) | Facilitates benzoquinone formation | Product selectivity | nih.gov |

| Rearrangement of 4-Alkynylcyclobutenols | Electron-withdrawing group (on alkyne) | Favors cyclopentenedione (B8730137) formation | Product selectivity | nih.gov |

| Benzannulation | Less nucleophilic ynamide (vs. ynamine) | Suppresses alternative pathways | Improved regioselectivity | nih.gov |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Ethoxy-2-methylcyclobut-2-en-1-one, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its structure.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal would correspond to the different types of protons in the molecule. The ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methyl group on the cyclobutene (B1205218) ring would likely appear as a singlet, and the two protons on the C4 position of the ring would likely be diastereotopic and thus appear as distinct signals, possibly as doublets or more complex multiplets depending on their coupling.

¹³C NMR spectroscopy would provide information on the different carbon environments. Distinct signals would be expected for the carbonyl carbon, the two olefinic carbons of the cyclobutene ring, the methylene and methyl carbons of the ethoxy group, the methyl carbon attached to the ring, and the methylene carbon of the ring. The chemical shifts of these signals would be indicative of their electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~1.3 | Triplet |

| Ring-CH₃ | ~1.8 | Singlet |

| Ring-CH₂ | ~2.5 - 3.0 | Multiplets |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | ~15 |

| Ring-CH₃ | ~10 |

| Ring-CH₂ | ~45 |

| -OCH₂CH₃ | ~70 |

| Ring-C= | ~120 |

| Ring-C=O | ~170 |

X-ray Crystallography for Definitive Determination of Molecular Structures

To perform X-ray crystallography, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would definitively confirm the connectivity of the atoms and the geometry of the four-membered ring, which can exhibit a certain degree of puckering. Furthermore, the crystal packing arrangement, showing how the molecules are arranged in the crystal lattice, would also be elucidated. To date, no public crystallographic data for this compound has been reported in crystallographic databases.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine its molecular weight and to gain insight into its structure through analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₇H₁₀O₂.

The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group, the methyl group, or carbon monoxide from the carbonyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 126 | [M]⁺ (Molecular Ion) |

| 98 | [M - CO]⁺ |

| 81 | [M - OCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1750-1780 cm⁻¹ would be expected for the carbonyl (C=O) stretching vibration of the cyclobutenone ring. The strained four-membered ring typically causes this peak to appear at a higher frequency than in acyclic or larger-ring ketones. The carbon-carbon double bond (C=C) within the ring would likely show a stretching absorption around 1600-1650 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1200-1000 cm⁻¹. Additionally, C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone in a four-membered ring) | 1750 - 1780 |

| C=C (Alkene) | 1600 - 1650 |

| C-O (Ether) | 1000 - 1200 |

Computational and Theoretical Studies on 3 Ethoxy 2 Methylcyclobut 2 En 1 One and Cyclobutenones

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyclobutenones. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic landscape of these strained four-membered rings.

Analysis of the electronic structure reveals key features that govern the reactivity of the cyclobutenone core. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) of 1,2-dicarbonyl compounds, including cyclic variants, has a specific shape that makes them susceptible to nucleophilic attack, a critical step in reactions like the benzilic acid rearrangement. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the bonding within these molecules. researchgate.net It allows for the calculation of atomic charges and Wiberg bond indices, which quantify the electron density distribution and the order of the bonds, respectively. beilstein-journals.org In studies of reaction intermediates, NBO analysis can show how bond orders change as reactants evolve towards transition states. For example, in a rearrangement of a cyclobutane-1,2-dione intermediate, the Wiberg bond index for the breaking C1–C4 bond decreases from 0.92 in the intermediate to 0.35 in the transition state, while the index for the forming C2–C4 bond increases from 0.04 to 0.40, indicating nearly synchronous bond breaking and formation. beilstein-journals.org This level of detail is crucial for a precise understanding of bonding changes during a reaction.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out the complex reaction pathways available to cyclobutenones. Due to their high ring strain, these molecules can undergo a variety of transformations, including thermal ring-openings, cycloadditions, and transition-metal-catalyzed C-C bond activations. nih.gov DFT calculations are frequently used to model the potential energy surfaces of these reactions, helping to identify the most likely mechanistic routes. nih.govacs.org

For example, in a rhodium-catalyzed intramolecular carboacylation of a benzocyclobutenone, DFT calculations were used to distinguish between two possible pathways: direct insertion into the C1–C2 bond versus cleavage of the C1–C8 bond followed by migratory insertion. nih.gov The calculations showed that the latter pathway was more favorable. nih.gov Similarly, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione explored three distinct potential reaction paths: a benzilic acid type rearrangement (path A), and two different ring-opening pathways (paths B and C). beilstein-journals.org The simulations successfully located the intermediates and transition states for each path, ultimately showing that path A was the most feasible due to significantly lower activation barriers. beilstein-journals.org

These simulations not only corroborate experimental observations but also provide a molecular-level picture of the reaction mechanism that is otherwise inaccessible. acs.org

A cornerstone of mechanistic computational studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. researchgate.net Computational methods can precisely calculate the geometry of a TS, identifying which bonds are breaking and which are forming. beilstein-journals.org

Once the reactants, intermediates, transition states, and products are located on the potential energy surface, a reaction energy profile can be constructed. These profiles plot the relative Gibbs free energy of each species, providing a quantitative map of the reaction. beilstein-journals.orgresearchgate.netresearchgate.net The height of the energy barrier from a reactant or intermediate to a transition state is the Gibbs free energy of activation (ΔG‡), which is inversely related to the reaction rate. beilstein-journals.org

In the study of cyclobutane-1,2-dione's reaction with hydroxide (B78521), various computational methods were used to calculate the activation and reaction energies for the competing pathways. beilstein-journals.org Although the products of paths B and C had more negative Gibbs free energies of reaction (making them thermodynamically more favorable), their activation energies were substantially higher than for path A, making path A the only kinetically feasible route. beilstein-journals.org

| Species | M06-2X | MP2 | SCS-MP2 | CEPA/1 |

|---|---|---|---|---|

| Path A (TS2) | 12.4 | 6.9 | 9.1 | 14.3 |

| Path A (Product) | -33.0 | -28.1 | -28.5 | -24.4 |

| Path B (Activation Energy) | - | - | - | 22.2 |

| Path C (Activation Energy) | - | - | - | 44.4 |

Computational chemistry has become an essential tool for predicting the outcome of reactions where multiple stereoisomers or regioisomers can be formed. researchgate.netrsc.orgrsc.org By calculating the activation energies for the transition states leading to each possible product, chemists can predict which isomer will be favored kinetically. researchgate.netresearchgate.net

This approach has been successfully applied to the Diels-Alder reactions of substituted cyclobutenones. researchgate.netlongdom.org For the reaction between an unsubstituted cyclobutenone and 1,3-butadiene, calculations at the MP2/6-31G* level of theory showed that the endo pathway is kinetically preferred over the exo pathway by 2.24 kcal/mol. researchgate.net However, the introduction of substituents on the cyclobutenone can reverse this preference. researchgate.net

Computational studies also predict regioselectivity. In reactions of substituted cyclobutenones with unsymmetrical dienes like trans-piperylene or isoprene, calculations can determine the preferred orientation of the reactants. For trans-piperylene, the meta-endo position is predicted to be the most favorable kinetically, while for isoprene, the para-endo substitution pathway has the lowest activation barrier. researchgate.net

| Diene | Substituent Pattern | Predicted Kinetic Preference |

|---|---|---|

| 1,3-Butadiene | Unsubstituted Cyclobutenone | Endo |

| 1,3-Butadiene | 4,4-Disubstituted Cyclobutenone | Exo (most cases) |

| trans-Piperylene | Substituted Cyclobutenone | Meta-Endo |

| Isoprene | Substituted Cyclobutenone | Para-Endo |

Theoretical Analysis of Ring Strain Effects on Reactivity and Molecular Dynamics

The reactivity and molecular dynamics of cyclobutenone derivatives, including 3-ethoxy-2-methylcyclobut-2-en-1-one, are intrinsically linked to the significant ring strain inherent in the four-membered ring system. Theoretical and computational studies provide critical insights into how this strain influences chemical behavior, particularly in reactions that lead to a release of this strain, such as electrocyclic ring-opening.

Ring strain in cyclobutanes and their derivatives arises from several factors: angle strain, torsional strain, and transannular strain. rsc.org Angle strain results from the deviation of the internal bond angles from the ideal sp³ (109.5°) or sp² (120°) hybridization angles. In a planar cyclobutane (B1203170), the C-C-C bond angles would be 90°, leading to significant angle strain. researchgate.net To alleviate some of this strain, cyclobutane and its derivatives adopt a puckered or folded conformation. researchgate.net Torsional strain arises from the eclipsing interactions of adjacent substituents. The introduction of a double bond in cyclobutenes and a carbonyl group in cyclobutenones further modifies these strain energies.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the strain energy and its effect on reaction barriers. While specific theoretical studies on this compound are not extensively documented in the provided search results, the principles can be understood by examining related cyclobutenone systems. The strain energy of the cyclobutane ring is approximately 26.3 kcal/mol. researchgate.net

The primary mode of reactivity for many cyclobutenes, driven by the release of ring strain, is the thermal or photochemical electrocyclic ring-opening to form 1,3-dienes. masterorganicchemistry.com Theoretical calculations have shown that the activation energy for these reactions is highly sensitive to the substituents on the cyclobutene (B1205218) ring. researchgate.net For instance, substituents can influence the torquoselectivity of the ring-opening process, which dictates the stereochemical outcome of the reaction. researchgate.net

Computational models can predict reaction pathways and transition state energies. In the case of cyclobutenones, the presence of the carbonyl group and substituents like the ethoxy and methyl groups in this compound would be expected to influence the electronic structure of the transition state for ring-opening. The ethoxy group, being an electron-donating group, and the methyl group can affect the stability of the developing diene system, thereby altering the activation energy of the reaction.

Molecular dynamics simulations can further elucidate the conformational landscape of cyclobutenone derivatives. These simulations can model the puckering of the four-membered ring and how this dynamic behavior is influenced by its substituents. The puckered conformation helps to relieve some of the torsional strain. researchgate.net The interplay between the planarizing effect of the double bond and carbonyl group and the puckering of the saturated portion of the ring would be a key feature of the molecular dynamics of this compound.

Detailed kinetic studies of the ring opening of cycloalkanes have shown that a large part of the ring strain energy is removed in the transition state. arxiv.org This principle is directly applicable to cyclobutenones, where the transition state for ring-opening would exhibit a significantly lower degree of ring strain compared to the ground state molecule.

The following tables present comparative data from computational studies on related small ring systems, illustrating the magnitude of ring strain and its effect on reactivity.

Table 1: Strain Energies of Various Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 26.3 | masterorganicchemistry.com |

| Cyclopentane | 6.2 | imperial.ac.uk |

| Cyclohexane | ~0 | imperial.ac.uk |

Table 2: Calculated Activation and Reaction Energies for Base-Catalyzed Reactions of Cyclobutane-1,2-dione

| Reaction Pathway | Description | ΔG≠ (kcal/mol) | ΔG_react (kcal/mol) | Reference |

|---|---|---|---|---|

| Path A | Benzilic acid type rearrangement | 16.5 | -22.2 | researchgate.net |

| Path B | Ring-opening to α-oxobutanoate | 22.2 | - | researchgate.net |

| Path C | Fission to γ-oxobutanoate | 44.4 | - | researchgate.net |

These data underscore the significant energetic cost associated with the four-membered ring and how this stored energy can be a powerful driving force for chemical transformations. Theoretical analysis provides a framework for understanding and predicting the rich reactivity of strained molecules like this compound.

Applications and Synthetic Utility in Contemporary Organic Chemistry

3-Ethoxy-2-methylcyclobut-2-en-1-one as a Versatile Synthon for Complex Molecular Architectures

The inherent ring strain of the cyclobutene (B1205218) core in this compound is the primary source of its synthetic versatility. This strain facilitates a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions, providing access to a range of reactive intermediates. nih.gov The presence of the enol ether and the conjugated ketone functionalities further enhances its reactivity, allowing for a diverse array of transformations.

Due to the α,β-unsaturated ketone moiety, 3-alkoxy-2-alkylcyclobutenones can be attacked by nucleophiles in either a 1,2- or 1,4-addition fashion. The resulting alkoxide or enolate can subsequently trigger the ring-opening of the four-membered ring. nih.gov For instance, the reaction of 3-ethoxycyclobutanones with aromatic amines, mediated by a Lewis acid, can lead to the formation of multi-substituted 2-alkylquinolines through a [3+3] annulation reaction. researchgate.net This transformation showcases the ability of the cyclobutenone to act as a three-carbon building block for the construction of heterocyclic systems.

Furthermore, these strained rings are excellent partners in various cycloaddition reactions. Their electron-deficient enone system makes them effective dienophiles in Diels-Alder reactions, a utility that benefits from the release of ring strain upon cycloaddition. nih.gov This reactivity allows for the rapid construction of complex polycyclic systems that are prevalent in natural products and biologically active molecules. nih.gov

| Reaction Type | Reactant | Product Type | Reference |

| [3+3] Annulation | Aromatic Amines | 2-Alkylquinolines | researchgate.net |

| Diels-Alder [4+2] Cycloaddition | Dienes | Polycyclic Systems | nih.gov |

| Nucleophilic Ring Opening | Nucleophiles | Functionalized Butenoic Acid Derivatives | nih.gov |

Role in the Divergent Synthesis of Highly Functionalized Organic Molecules

The multifaceted reactivity of this compound makes it an ideal starting point for divergent synthetic strategies. A single, readily accessible starting material can be transformed into a variety of structurally diverse products by carefully selecting the reaction conditions and reagents.

A prime example of this is the Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy cyclobutanones. researchgate.net In this process, the protonation of the carbonyl group initiates a nucleophilic attack, leading to the opening of the cyclobutane (B1203170) ring. The resulting intermediate can then undergo further transformations, such as intramolecular cyclization, to generate complex bicyclic ketals like 2,8-dioxabicyclo[3.3.1]nonane derivatives. The specific outcome of the reaction can be controlled by the choice of the nucleophile and the reaction conditions, thus allowing for the divergent synthesis of a library of complex molecules from a common precursor.

The ability to control the reaction pathway is a cornerstone of modern synthetic chemistry, and building blocks like this compound are invaluable in this regard. The selective activation of different parts of the molecule—the enol ether, the ketone, or the strained ring—enables chemists to navigate complex synthetic landscapes and access a wide range of molecular scaffolds.

Contribution to the Development of New Catalytic Procedures and Methodologies

The unique reactivity of cyclobutenones, including this compound, has spurred the development of novel catalytic methodologies. Transition metals, in particular, have been shown to effectively catalyze the ring-opening of these strained systems, leading to the formation of reactive organometallic intermediates that can participate in a variety of coupling reactions. nih.gov

For example, rhodium catalysts have been employed in the synthesis of phenols from cyclobutenones and electron-deficient olefins. nih.gov This process involves the insertion of the metal into a carbon-carbon bond of the cyclobutenone, followed by a cascade of reactions that ultimately yield a highly substituted aromatic ring. The development of such catalytic transformations expands the synthetic chemist's toolbox and provides more efficient and atom-economical routes to valuable chemical entities. While specific examples utilizing this compound in this context are not extensively documented, the general principles established with other cyclobutenone derivatives are likely applicable.

Construction of Bio-relevant Compound Scaffolds and Natural Product Analogues

The cyclobutane motif is a key structural feature in a number of natural products and biologically active compounds. nih.govresearchgate.net The ability to synthesize and functionalize this ring system is therefore of great interest to medicinal chemists and chemical biologists. This compound serves as a valuable precursor for the synthesis of such molecules and their analogues.

The functional handles present in this compound allow for its elaboration into more complex structures that mimic the scaffolds of natural products. For instance, the ring-expansion of cyclobutane derivatives can be a powerful strategy for the synthesis of larger, more complex ring systems found in nature. nih.gov The strategic use of ring-opening and cycloaddition reactions can also lead to the rapid assembly of core structures that can be further elaborated to generate libraries of natural product-like molecules for biological screening.

The synthesis of natural product analogues is crucial for understanding their mechanism of action and for developing new therapeutic agents with improved properties. The versatility of this compound makes it a powerful tool in this endeavor, enabling the creation of novel molecular frameworks with potential biological activity. nih.gov

| Compound Class | Synthetic Strategy | Relevance |

| Quinolines | [3+3] Annulation | Bioactive Heterocycles |

| Polycyclic Systems | Diels-Alder Cycloaddition | Natural Product Scaffolds |

| Bicyclic Ketals | Cascade Ring-Opening/Cyclization | Complex Molecular Architectures |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Cyclobutenones

The synthesis of cyclobutenones has been a significant focus for organic chemists due to the utility of these compounds as synthetic intermediates. researchgate.netresearchgate.net Traditional methods, such as the [2+2] cycloaddition of an alkyne with a ketene, have been foundational. nih.gov However, the future of cyclobutenone synthesis is trending towards more efficient, atom-economical, and environmentally benign processes.

Future research will likely prioritize the development of methodologies that minimize waste, avoid harsh reagents, and reduce energy consumption. This includes the exploration of:

One-Pot Tandem Reactions: Combining multiple synthetic steps into a single operation, such as a Michael addition/cyclic addition/elimination sequence, can significantly improve efficiency and reduce the need for intermediate purification. organic-chemistry.org

Metal-Free Catalysis: The development of reactions that proceed without transition metal catalysts is a key goal for sustainable chemistry, minimizing concerns about cost and metal contamination of products. researchgate.net

Photoredox and Electrocatalysis: Utilizing visible light or electricity to drive chemical transformations offers a green alternative to traditional thermal methods, often allowing reactions to proceed under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scalability for the synthesis of cyclobutenone derivatives.

These modern approaches could be applied to the synthesis of 3-Ethoxy-2-methylcyclobut-2-en-1-one from readily available precursors, offering more sustainable alternatives to classical methods.

Table 1: Comparison of Synthetic Methodologies for Cyclobutenones

| Methodology | Traditional Approach ([2+2] Cycloaddition) | Emerging Sustainable Approach |

|---|---|---|

| Description | Reaction of an alkyne with a ketene, often generated in situ from an acyl chloride. nih.gov | One-pot tandem reactions, visible-light-induced cycloadditions, or metal-free catalysis. researchgate.netorganic-chemistry.org |

| Conditions | Often requires elevated temperatures or highly reactive reagents. | Typically milder reaction conditions, ambient temperature. researchgate.net |

| Sustainability | May generate stoichiometric byproducts (e.g., salts). | Higher atom economy, potential for catalytic turnovers, reduced waste. |

| Potential Precursors for this compound | 1-Ethoxypropyne + Methylketene | Advanced multi-component reactions designed for sustainability. |

Exploration of Undiscovered Reactivity Patterns and Rearrangement Pathways

The high ring strain of the cyclobutenone core is a reservoir of chemical potential, enabling a variety of unique transformations. nih.govnih.gov While foundational reactions like electrocyclic ring-opening to vinylketenes are well-documented, significant opportunities exist to uncover new reactivity. nih.gov

Future explorations in this area will likely focus on:

Transition-Metal-Catalyzed C-C Bond Activation: The strained carbon-carbon bonds within the cyclobutenone ring are susceptible to activation by transition metals, opening pathways to novel ring-opening and functionalization reactions. nih.govnih.gov

Novel Cycloaddition Reactions: Cyclobutenones have been shown to be highly reactive dienophiles in Diels-Alder reactions due to strain release. nih.govresearchgate.net Research into their participation in other types of pericyclic reactions or with novel reaction partners could yield complex and valuable molecular scaffolds.

Nucleophile-Induced Rearrangements: The reaction of nucleophiles with the enone system can trigger ring-opening cascades. nih.gov Investigating a broader range of nucleophiles and electronically diverse cyclobutenone substrates, such as this compound with its electron-donating ethoxy group, could lead to unexpected and synthetically useful rearrangement pathways.

The specific substituents of this compound are expected to play a crucial role in directing the regioselectivity and stereoselectivity of these undiscovered transformations.

Table 2: Potential Rearrangement Pathways for the Cyclobutenone Ring

| Pathway | Trigger | Intermediate | Potential Products |

|---|---|---|---|

| 4π Electrocyclic Ring-Opening | Heat or Light nih.gov | Vinylketene nih.gov | Phenols, Quinones, Cycloadducts nih.gov |

| Nucleophile-Induced Ring-Opening | Nucleophilic Attack (e.g., OH⁻) nih.gov | Acyclic Enolate nih.gov | Unsaturated Carboxylic Acids nih.gov |

| Transition Metal-Catalyzed C-C Activation | Transition Metal Complex (e.g., Rh, Co) nih.govnih.gov | Metallacycle | Functionalized Acyclic Ketones, Fused Ring Systems |

| [2+2] Cycloadditions | Alkenes, Alkynes nih.gov | Bicyclic Systems | Complex Polycyclic Structures |

Advanced Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with precise three-dimensional structures is a paramount objective in modern chemistry, particularly for applications in medicine and materials science. researchgate.netrsc.org Cyclobutenones are appealing substrates for asymmetric catalysis, offering multiple points for stereocontrolled functionalization. researchgate.net

The next wave of research will focus on sophisticated catalytic systems capable of exquisitely controlling stereochemical outcomes. Key areas of development include:

Chiral Lewis Acid and Brønsted Acid Catalysis: These catalysts can activate the cyclobutenone system towards enantioselective conjugate additions or Diels-Alder reactions. researchgate.net

Asymmetric Transfer Hydrogenation: Catalysts like Noyori-Ikariya ruthenium complexes can be used for the enantioselective reduction of the carbonyl group or the double bond, providing access to chiral cyclobutenols and cyclobutanones. researchgate.netacs.org

Organocatalysis: Small organic molecules, such as chiral amines or thioureas, can catalyze a wide range of enantioselective transformations on cyclobutenone substrates, avoiding the use of metals. mdpi.com

Biocatalysis: Enzymes, such as ene-reductases, are being developed for the highly selective reduction of cyclobutenones to optically active cyclobutanones, offering a green and efficient catalytic approach. researchgate.net

Applying these advanced systems to this compound could provide stereoselective access to a variety of substituted chiral cyclobutane (B1203170) building blocks.

Table 3: Examples of Catalytic Systems for Stereoselective Cyclobutenone Transformations

| Catalytic System | Transformation | Stereochemical Control | Example Catalyst |

|---|---|---|---|

| Organometallic Catalysis | Asymmetric Transfer Hydrogenation researchgate.netacs.org | Enantioselective | Noyori-Ikariya Ruthenium Complexes researchgate.net |

| Organocatalysis | Formal [2+2] Cycloadditions mdpi.com | Enantio- and Diastereoselective | Diphenyltrimethylsilyloxypyrrolidine / Thiourea Derivatives mdpi.com |

| Biocatalysis | Enantioselective Reduction researchgate.net | Enantioselective | Ene-Reductases (EREDs) researchgate.net |

| Lewis Acid Catalysis | Diels-Alder Cycloaddition researchgate.net | Enantioselective | Chiral Oxazaborolidinium Ions researchgate.net |

Integrated Computational and Experimental Approaches for Rational Reaction Design and Optimization

The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research. For complex systems like cyclobutenones, theoretical calculations are invaluable for understanding reactivity and guiding synthetic efforts.

Future progress in this field will be driven by the tight integration of:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.netacs.org This insight helps to explain observed selectivity and to predict the outcomes of new reactions.

Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms, such as the role of catalysts and the origins of regio- and stereoselectivity in transformations involving cyclobutenones. acs.orgnih.gov

Rational Catalyst Design: By modeling the interactions between a substrate like this compound and a catalyst, researchers can computationally screen potential catalysts and rationally design new ones with improved activity and selectivity before undertaking laboratory synthesis.

This integrated approach accelerates the discovery and optimization of new reactions, making the exploration of cyclobutenone chemistry more efficient and predictable.

Table 4: Role of Computational Chemistry in Cyclobutenone Research

| Application Area | Computational Tool | Information Gained | Impact on Research |

|---|---|---|---|

| Reaction Planning | DFT, Ab initio methods | Reaction energy profiles, transition state structures researchgate.net | Prediction of feasibility and selectivity; rational design of experiments. |

| Mechanism Analysis | Transition State Searching | Step-by-step reaction pathways, catalyst-substrate interactions acs.org | Deeper understanding of how reactions work, enabling optimization. |

| Spectroscopy | Rotational Constant Calculation | Prediction of molecular structure (e.g., planar vs. puckered) nih.gov | Aids in the interpretation of experimental spectroscopic data. |

| Catalyst Design | Molecular Docking, Energy Calculations | Binding affinities, identification of key steric/electronic factors | In silico screening and design of more effective catalysts. |

Q & A

Q. Answer :

- NMR :

- ¹H NMR : The cyclobutene proton (C1-H) appears downfield (δ 6.5–7.2 ppm) due to ring strain. Ethoxy group protons (OCH₂CH₃) split into a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for OCH₂).

- ¹³C NMR : The carbonyl carbon (C1) resonates at δ 190–210 ppm, while cyclobutene carbons (C2, C3) show deshielding (δ 120–140 ppm) .

- IR : A strong C=O stretch near 1700–1750 cm⁻¹ confirms the enone system.

- MS : Fragmentation patterns (e.g., loss of ethoxy group [M – 45 Da]) distinguish isomers. Cross-reference with NIST databases (if available) enhances reliability .

What computational strategies are effective in predicting the reactivity of this compound in Diels-Alder reactions?

Q. Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO of the enone system (localized on C1 and C2) dictates regioselectivity with dienes.

- Solvent Effects : Include PCM models to simulate solvent polarity’s impact on reaction barriers. Polar aprotic solvents (e.g., DCM) stabilize transition states .

- Validation : Compare computed activation energies with experimental kinetic data to refine parameters.

How should researchers address contradictory data in thermal stability studies of this compound?

Answer :

Contradictions may arise from:

- Sample Purity : Trace impurities (e.g., residual solvents) accelerate decomposition. Validate purity via HPLC or GC-MS before stability assays .

- Experimental Conditions : Use controlled-atmosphere TGA (thermogravimetric analysis) to isolate oxidative vs. thermal degradation pathways.

- Statistical Analysis : Apply ANOVA to compare replicate datasets and identify outliers. For conflicting DSC (Differential Scanning Calorimetry) results, ensure consistent heating rates (e.g., 10°C/min) .

What safety protocols are critical when handling this compound in kinetic studies?

Q. Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. The compound’s α,β-unsaturated ketone moiety may cause skin sensitization .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management : Quench reactive intermediates with aqueous NaHCO₃ before disposal. Store waste in labeled, airtight containers for professional processing .

How does the electron-withdrawing ethoxy group influence the compound’s UV-Vis absorption profile?

Q. Answer :

- The ethoxy group (-OCH₂CH₃) induces a bathochromic shift via conjugation with the enone system.

- Experimental Design : Compare UV spectra of this compound with its non-ethoxy analog (e.g., 3-Methylcyclobut-2-en-1-one).

- Quantitative Analysis : Use TD-DFT to correlate calculated λ_max with experimental values (typically 240–280 nm for enones) .

What strategies mitigate ring-opening reactions during functionalization of this compound?

Q. Answer :

- Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard reagents) at –78°C to reduce ring strain-induced cleavage.

- Protecting Groups : Temporarily protect the carbonyl group (e.g., as a ketal) before introducing bulky substituents .

- Catalyst Screening : Test Lewis acids (e.g., TiCl₄) to stabilize intermediates and suppress retro-[2+2] pathways .

How can researchers benchmark the biological activity of this compound against structurally similar compounds?

Q. Answer :

-

SAR (Structure-Activity Relationship) Studies :

Compound Substituent Activity (IC₅₀) 3-Ethoxy-2-methyl Ethoxy, Methyl X μM 3-Methoxy-2-methyl Methoxy, Methyl Y μM 3-Hydroxy-2-methyl Hydroxy, Methyl Z μM -

Methodology : Use standardized assays (e.g., enzyme inhibition) under identical conditions. Apply multivariate regression to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.